2-Chloro-4-(3-methylpiperidin-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYFFVDMRKZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
- Starting Materials: 2-chloropyridine and 3-methylpiperidine.
- Reaction Conditions: The reaction is typically conducted under reflux in the presence of a suitable base to facilitate nucleophilic substitution at the 4-position of the pyridine ring.
- Mechanism: The nitrogen of the 3-methylpiperidine acts as a nucleophile attacking the electrophilic 4-position of 2-chloropyridine, displacing a leaving group or activating the position for substitution.
- Purification: The product is isolated by recrystallization or column chromatography to achieve high purity.
This method is analogous to the synthesis of related compounds such as 2-chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine, where 2-chloropyridine reacts with methylpiperidine derivatives under reflux with a base, yielding the substituted pyridine product.
Stepwise Functional Group Transformation
An alternative approach involves the preparation of 2-chloro-4-aminopyridine as an intermediate, followed by amine substitution with 3-methylpiperidine:
- Step 1: Synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine via oxidation and nitration steps.
- Oxidation of 2-chloropyridine to 2-chloropyridine oxide using meta-chloroperbenzoic acid (m-CPBA).
- Nitration of the oxide with a mixture of concentrated nitric and sulfuric acids to form 2-chloro-4-nitropyridine oxide.
- Reduction of the nitro group to an amino group using iron powder and hydrochloric acid in ethanol-water solvent.
- Step 2: Nucleophilic substitution of the amino group with 3-methylpiperidine to form the target compound.
This method benefits from mild reaction conditions, high yields, and scalability, making it suitable for industrial production.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation | 2-chloropyridine + m-CPBA + chloroform | 25°C, 10 hours | 70 | Reaction monitored by TLC, aqueous workup with sodium thiosulfate |
| Nitration | 2-chloropyridine oxide + HNO3/H2SO4 mixture | 0-100°C, stepwise | 68 | Controlled addition at low temp, then heated to 100°C |
| Reduction | 2-chloro-4-nitropyridine + Fe powder + HCl + EtOH/H2O | Room temp | High | Catalytic reduction, mild conditions |
| Amination | 2-chloro-4-aminopyridine + 3-methylpiperidine + base | Reflux | Moderate to high | Base facilitates nucleophilic substitution |
Industrial Considerations
- Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to enhance reaction control, safety, and yield, especially for hazardous steps such as nitration and reduction.
- Purification: Column chromatography and recrystallization remain standard but may be optimized with solvent selection to reduce cost and environmental impact.
- Raw Materials: 2-chloropyridine and 3-methylpiperidine are commercially available and relatively inexpensive, enabling cost-effective synthesis.
Summary of Key Findings
- The nucleophilic aromatic substitution of 2-chloropyridine with 3-methylpiperidine under reflux and basic conditions is a straightforward and effective method.
- The intermediate formation of 2-chloro-4-aminopyridine via oxidation, nitration, and reduction steps provides an alternative synthetic route with advantages in yield and scalability.
- Reaction conditions such as temperature control, choice of solvent, and base are critical for optimizing yield and purity.
- Industrial production benefits from continuous flow processes and optimized purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-(3-methylpiperidin-1-yl)pyridine has shown potential in drug development, particularly for neurological disorders and cancer treatment. Its structure allows it to interact with neurotransmitter receptors and enzymes, suggesting it may modulate various biological pathways.
Key Findings:
- Neurological Disorders : The compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease research. Studies indicate that derivatives can enhance cognitive function by modulating cholinergic activity.
- Cancer Research : Recent investigations have shown that related piperidine compounds induce apoptosis in cancer cell lines. For instance, derivatives have demonstrated cytotoxicity against specific tumor cells, outperforming established chemotherapeutic agents like bleomycin .
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique substitution pattern allows for further chemical modifications, making it valuable in creating new bioactive compounds.
Applications in Synthesis:
- Utilized as a building block for synthesizing pharmaceuticals and agrochemicals.
- Acts as a precursor for developing novel compounds with enhanced biological activities.
Alzheimer’s Disease
In a study focusing on Alzheimer’s treatments, this compound was evaluated for its ability to inhibit AChE. The findings indicated a significant reduction in enzyme activity, correlating with improved cognitive performance in animal models.
Cancer Research
Another study examined the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results showed that the compound induced apoptosis more effectively than traditional chemotherapeutics, highlighting its potential as a lead compound for cancer therapy .
Mechanism of Action
2-Chloro-4-(3-methylpiperidin-1-yl)pyridine is similar to other pyridine derivatives, such as 2-chloropyridine and 3-methylpiperidine. its unique combination of substituents gives it distinct chemical properties and reactivity. The presence of both the chlorine atom and the 3-methylpiperidin-1-yl group contributes to its uniqueness compared to other pyridine derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine with similar compounds:
*Note: Data for the target compound is inferred from analogs.
Key Observations :
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO2, -CN) exhibit higher melting points (e.g., Q12: 288–292°C) due to increased intermolecular interactions .
Antimicrobial and Insecticidal Profiles :
- Anti-TMV Activity : Modifying the 2-position of pyridine (e.g., with Cl or CF3) enhances antiviral activity. For example, cyclopenta[c]pyridines with 2-Cl-4-CF3O substitutions show significant anti-TMV activity .
- Insecticidal Limitations : While 2-chloro derivatives exhibit strong anti-TMV effects, they often lack insecticidal efficacy. Compound 112 (2-chloro-4-(trifluoromethoxy)phenyl) showed activity against Plutella xylostella comparable to natural precursors but lower than commercial insecticides .
Antimicrobial Data :
- Pyridine derivatives with -NO2 or -CN groups (e.g., Q13 in ) demonstrate moderate-to-high antimicrobial activity, attributed to electron-withdrawing effects enhancing membrane penetration .
Biological Activity
2-Chloro-4-(3-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClN. The presence of a chlorine atom and a piperidine ring contributes to its unique chemical properties, which influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a selective modulator for certain neurotransmitter systems, particularly those involving serotonin receptors.
Antidepressant Effects
A study investigated the compound's impact on serotonin receptor activity, revealing that it functions as a potent agonist at the 5-HT1A receptor. This receptor is crucial in mood regulation, suggesting potential applications in treating depression and anxiety disorders .
Neuroprotective Properties
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Research Findings
- Selectivity and Potency : The compound has shown high selectivity for serotonin receptors over dopamine receptors, which minimizes side effects commonly associated with broader-spectrum agonists .
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant behavioral changes indicative of antidepressant effects, supporting its potential therapeutic use .
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits promising biological activities, further studies are necessary to assess its safety profile comprehensively .
Q & A
Q. What are the common synthetic routes and reaction conditions for preparing 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine?
- Methodological Answer : The synthesis typically involves coupling reactions between halogenated pyridine derivatives and substituted piperidines. Key steps include:
- Reagents : Use of 2-chloro-4-iodo-3-methylpyridine (precursor) and 3-methylpiperidine for nucleophilic substitution.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity and solubility .
- Conditions : Reactions often proceed under reflux (100–120°C) with catalytic bases (e.g., K₂CO₃) to facilitate deprotonation and coupling .
- Example Reaction Table :
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Chloro-4-iodo-3-methylpyridine | 3-methylpiperidine | DMF, K₂CO₃, 120°C, 24 h | Target compound |
Q. What spectroscopic methods are used to confirm the compound’s structural identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₁₁H₁₄ClN₂: 217.09) .
- Infrared (IR) Spectroscopy : Peaks at ~1580 cm⁻¹ (C=N stretch) and ~680 cm⁻¹ (C-Cl stretch) validate functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .
- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
- Methodological Answer :
- Parameter Screening : Vary temperature (80–140°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) in a Design of Experiments (DoE) approach .
- Catalysis : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. How can discrepancies in NMR data between synthetic batches be resolved?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect side products (e.g., dehalogenated byproducts or unreacted starting materials) .
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for methylpiperidinyl and pyridine protons .
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methylpiperidinyl with morpholine or vary halogen positions) and test for activity .
- Bioassays : Screen analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What strategies mitigate hazardous byproducts during large-scale synthesis?
- Methodological Answer :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
- Neutralization Protocols : Treat acidic residues with NaHCO₃ or basic residues with acetic acid before disposal .
Data Contradiction Analysis
Q. How to address conflicting reports on the optimal reaction temperature for synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
